(20R)-5beta-Pregnane-3alpha,17,20-triol

説明

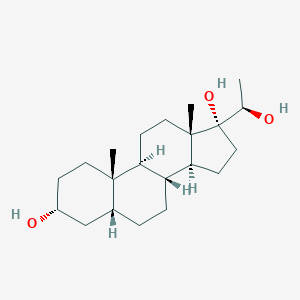

(20R)-5beta-Pregnane-3alpha,17,20-triol is a steroidal compound with a specific configuration of its hydroxyl groups and stereochemistry. This compound is part of the pregnane family, which includes various biologically active steroids. It is characterized by its three hydroxyl groups located at the 3alpha, 17, and 20 positions, and its 20R configuration.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (20R)-5beta-Pregnane-3alpha,17,20-triol typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or diethyl ether, and the reactions are carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial transformation of steroidal precursors. Specific strains of microorganisms are employed to introduce the desired hydroxyl groups at the 3alpha, 17, and 20 positions. This method is advantageous due to its high selectivity and environmentally friendly nature.

化学反応の分析

Types of Reactions

(20R)-5beta-Pregnane-3alpha,17,20-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to its corresponding diols or alcohols using reducing agents such as NaBH4 or LiAlH4.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products Formed

Oxidation: Formation of 3-keto, 17-keto, or 20-keto derivatives.

Reduction: Formation of diols or alcohols.

Substitution: Formation of tosylates or chlorides.

科学的研究の応用

(20R)-5beta-Pregnane-3alpha,17,20-triol has diverse applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.

Biology: Studied for its role in various biological processes, including hormone regulation and signal transduction.

Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and other medical conditions.

Industry: Utilized in the production of steroidal drugs and as an intermediate in the synthesis of other bioactive molecules.

作用機序

The mechanism of action of (20R)-5beta-Pregnane-3alpha,17,20-triol involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. The pathways involved include the regulation of gene expression, protein synthesis, and metabolic processes.

類似化合物との比較

Similar Compounds

(20S)-5beta-Pregnane-3alpha,17,20-triol: Differing only in the stereochemistry at the 20 position.

(20R)-5alpha-Pregnane-3alpha,17,20-triol: Differing in the configuration at the 5 position.

(20R)-5beta-Pregnane-3beta,17,20-triol: Differing in the configuration at the 3 position.

Uniqueness

(20R)-5beta-Pregnane-3alpha,17,20-triol is unique due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. This distinct configuration can result in different pharmacological properties compared to its similar compounds.

生物活性

Overview

(20R)-5beta-Pregnane-3alpha,17,20-triol is a steroidal compound belonging to the pregnane family. Its unique structure, characterized by three hydroxyl groups at the 3α, 17, and 20 positions, and its specific stereochemistry at the 20R position, endow it with significant biological activity. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C21H36O3

- Molecular Weight: 336.51 g/mol

- CAS Number: 1165-28-2

The compound exhibits a steroid nucleus typical of many biologically active steroids, which influences its interactions with various biological systems.

This compound primarily exerts its biological effects through interaction with steroid hormone receptors. Upon binding to these receptors, it modulates gene expression and influences several physiological processes:

- Gene Expression Regulation: It can enhance or inhibit the transcription of target genes involved in metabolic and hormonal pathways.

- Signal Transduction: The compound is involved in signaling pathways that regulate inflammation and immune responses.

- Metabolic Processes: It affects lipid metabolism and glucose homeostasis.

Hormonal Regulation

Research indicates that this compound plays a role in modulating hormonal activities. It has been shown to influence glucocorticoid receptor activity, which is crucial for stress response mechanisms. This interaction can lead to alterations in cortisol levels and subsequent physiological effects.

Neuroactive Properties

The compound has been studied for its neuroactive properties. It may enhance neurogenesis and exhibit anxiolytic effects by modulating GABAergic transmission in the brain. These actions suggest potential applications in treating mood disorders and anxiety-related conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (20S)-5beta-Pregnane-3alpha,17,20-triol | Stereochemistry differs at the 20 position | Altered receptor affinity |

| (20R)-5alpha-Pregnane-3alpha,17,20-triol | Configuration differs at the 5 position | Different pharmacological properties |

| (20R)-5beta-Pregnane-3beta,17,20-triol | Hydroxyl configuration at the 3 position differs | Variation in biological activity |

These comparisons highlight how slight modifications in structure can lead to significant differences in biological function and therapeutic potential.

Case Studies

-

Neuroprotective Effects:

A study published in Neuroscience Letters demonstrated that this compound can protect neurons from oxidative stress-induced damage. The compound was shown to reduce markers of apoptosis in neuronal cell cultures exposed to harmful stimuli. -

Anti-inflammatory Activity:

Research featured in Journal of Steroid Biochemistry indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokine production in macrophages. This suggests potential therapeutic roles in inflammatory diseases. -

Effects on Metabolism:

A clinical trial explored the impact of this compound on insulin sensitivity in obese subjects. Results indicated improved glucose tolerance and insulin sensitivity after administration over a six-week period.

特性

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPADBBISMMJAW-OYMMSLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310183 | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-28-2 | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20R)-5beta-Pregnane-3alpha,17,20-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-5β-pregnane-3α,17,20-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。